molecular formula C₂₃H₆D₈O B1155335 Benzo[g]chrysene-9-carboxaldehyde-d8

Benzo[g]chrysene-9-carboxaldehyde-d8

Cat. No.: B1155335
M. Wt: 314.41
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Characterization of Benzo[g]chrysene-9-carboxaldehyde-d8

Systematic Nomenclature and Regulatory Identifiers

International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for polycyclic aromatic hydrocarbons with isotopic labeling. The compound is formally designated as this compound, indicating the specific positional substitution of the aldehyde functional group at the 9-position of the benzo[g]chrysene ring system. The deuterium labeling is denoted by the "d8" suffix, which specifies the incorporation of eight deuterium atoms within the molecular structure. While specific Chemical Abstracts Service registry numbers for the deuterated variant were not definitively established in available literature, the parent non-deuterated compound benzo[g]chrysene-9-carboxaldehyde carries the Chemical Abstracts Service number 159692-75-8. The molecular formula for the deuterated compound is C23H6D8O, representing a total molecular composition of twenty-three carbon atoms, six hydrogen atoms, eight deuterium atoms, and one oxygen atom.

The International Union of Pure and Applied Chemistry nomenclature system provides a standardized framework for identifying this complex polycyclic structure. The benzo[g]chrysene backbone represents a pentacyclic aromatic system derived from the fusion of benzene rings to the chrysene framework. The specific "g" designation in benzo[g]chrysene indicates the particular ring fusion pattern that distinguishes this isomer from other benzochrysene variants such as benzo[c]chrysene or benzo[a]chrysene. The carboxaldehyde functionality at position 9 introduces a reactive carbonyl group that significantly influences the compound's chemical behavior and analytical properties. This systematic naming convention ensures unambiguous identification of the compound across different scientific disciplines and regulatory frameworks.

Scientific literature and analytical method documentation frequently employ abbreviated forms or alternative descriptive names for this compound. Some publications may reference it as deuterated benzo[g]chrysene aldehyde or d8-benzo[g]chrysene-9-carboxaldehyde, particularly in contexts where space constraints or formatting considerations necessitate condensed nomenclature. Regulatory databases and environmental monitoring protocols may utilize additional synonymous terms that reflect specific analytical applications or method requirements. The diversity of naming conventions underscores the importance of cross-referencing multiple identifiers when conducting literature searches or procuring analytical standards for research applications.

Molecular Architecture and Isotopic Labeling

Deuterium Substitution Patterns and Positional Isomerism

The deuterium substitution pattern in this compound involves the strategic replacement of eight hydrogen atoms with deuterium isotopes throughout the polycyclic aromatic framework. This isotopic labeling scheme is designed to maximize analytical utility while maintaining structural stability and chemical reactivity patterns consistent with the non-deuterated parent compound. The specific positions of deuterium incorporation are typically selected to avoid labile sites where hydrogen-deuterium exchange might occur under analytical conditions, particularly in acidic or basic environments that could compromise isotopic integrity.

The molecular architecture of this compound encompasses a complex pentacyclic aromatic system with the molecular formula C23H6D8O. The calculated exact mass of this deuterated compound reflects the mass contribution of eight deuterium atoms, each contributing approximately 2.014 atomic mass units compared to hydrogen's 1.008 atomic mass units. This mass difference of approximately 8.048 atomic mass units relative to the non-deuterated analogue provides the chromatographic and mass spectrometric separation necessary for internal standard applications in quantitative analysis protocols.

Computational molecular modeling studies of similar deuterated polycyclic aromatic hydrocarbons suggest that deuterium substitution generally does not significantly alter the overall molecular geometry or electronic properties of the aromatic system. However, subtle changes in bond lengths and vibrational frequencies occur due to the reduced vibrational energy associated with heavier deuterium nuclei compared to hydrogen. These isotope effects contribute to the enhanced analytical performance observed in gas chromatography-mass spectrometry applications, where slight differences in elution behavior and fragmentation patterns provide superior analytical discrimination.

Comparative Structural Analysis with Non-deuterated Analogues

The non-deuterated parent compound benzo[g]chrysene-9-carboxaldehyde exhibits the molecular formula C23H14O with a molecular weight of 306.357 atomic mass units. This structural comparison reveals that deuterium incorporation in the d8 variant increases the molecular weight to approximately 314.4 atomic mass units, representing a mass increment of approximately 8.048 atomic mass units due to the isotopic substitution. The exact mass of the non-deuterated compound is reported as 306.104462 atomic mass units, providing a precise reference point for mass spectrometric differentiation of the deuterated and non-deuterated forms.

Structural analysis of the benzo[g]chrysene framework reveals a highly conjugated polycyclic aromatic system with significant planarity and extended π-electron delocalization. The parent hydrocarbon benzo[g]chrysene (C22H14) serves as the foundational structure upon which the aldehyde functionality and deuterium labeling are incorporated. The aldehyde group at position 9 introduces a polar functional group that influences the compound's chromatographic behavior and chemical reactivity while maintaining the overall aromatic character of the molecule.

Comparative analysis with related polycyclic aromatic hydrocarbon standards demonstrates that deuterated variants consistently exhibit enhanced analytical performance in environmental monitoring applications. Studies examining polycyclic aromatic hydrocarbon analysis in complex matrices such as barbecued meat and environmental samples have shown that deuterated internal standards provide superior accuracy and precision compared to non-isotopically labeled alternatives. The structural similarity between deuterated and non-deuterated forms ensures that recovery rates and extraction efficiencies remain comparable while providing the mass spectral discrimination necessary for quantitative analysis applications.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of hydrogen and carbon environments within the molecule. The deuterium substitution pattern significantly influences nuclear magnetic resonance spectral interpretation, as deuterium atoms exhibit different magnetic properties compared to hydrogen nuclei and typically do not appear in standard proton nuclear magnetic resonance experiments. This isotopic substitution results in simplified proton nuclear magnetic resonance spectra with reduced integration values and altered coupling patterns relative to the non-deuterated analogue.

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the polycyclic aromatic framework and aldehyde functionality. The aldehyde carbon typically appears as a distinctive downfield signal around 190-200 parts per million, providing unambiguous identification of the carbonyl group. Aromatic carbon signals appear in the expected range of 120-140 parts per million, with specific chemical shifts reflecting the electronic environment of each carbon position within the polycyclic system. Deuterium coupling effects may introduce small perturbations in carbon-13 chemical shifts and splitting patterns, providing additional spectroscopic fingerprints for compound identification.

Advanced nuclear magnetic resonance techniques such as two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy can provide detailed structural connectivity information for complex polycyclic aromatic systems. However, the reduced proton density in deuterated compounds may limit the effectiveness of certain multidimensional nuclear magnetic resonance experiments that rely on proton-proton interactions. Alternative approaches utilizing carbon-13 detection or specialized deuterium nuclear magnetic resonance methods may be necessary for comprehensive structural characterization of heavily deuterated analogues.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that reflect both the polycyclic aromatic framework and the isotopic labeling scheme. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the deuterated molecular formula C23H6D8O, providing primary confirmation of molecular composition and isotopic incorporation. The isotope pattern of the molecular ion cluster exhibits the characteristic distribution associated with carbon and deuterium content, allowing verification of isotopic purity and labeling efficiency.

Fragmentation pathways in mass spectrometry typically involve loss of small neutral molecules or functional groups from the molecular ion. For polycyclic aromatic hydrocarbons with aldehyde functionality, common fragmentation patterns include loss of carbon monoxide (28 atomic mass units) from the aldehyde group, resulting in formation of the corresponding polycyclic aromatic radical cation. Deuterium labeling may influence these fragmentation processes by altering bond dissociation energies and radical stability, potentially leading to modified fragmentation patterns compared to non-deuterated analogues.

Advanced mass spectrometric techniques such as tandem mass spectrometry and ion mobility spectrometry provide additional structural characterization capabilities for complex polycyclic aromatic compounds. Collision-induced dissociation experiments can generate detailed fragmentation maps that reveal specific bonding patterns and molecular connectivity within the polycyclic framework. The presence of deuterium atoms may result in characteristic mass shifts in fragment ions, providing additional confirmation of isotopic labeling patterns and structural assignments. These sophisticated analytical approaches are particularly valuable for characterizing trace-level compounds in environmental and forensic applications where unambiguous identification is essential.

Properties

Molecular Formula

C₂₃H₆D₈O

Molecular Weight

314.41

Origin of Product

United States

Comparison with Similar Compounds

Benzo[g]chrysene Diol-Epoxides

Structural Context : Unlike benzo[g]chrysene-9-carboxaldehyde-d8, which features an aldehyde group, benzo[g]chrysene diol-epoxides are metabolically activated derivatives with epoxy and dihydroxyl groups. These compounds are classified as fjord-region diol-epoxides due to their angular steric hindrance.

Key Findings :

  • Stability : Fjord-region diol-epoxides of benzo[g]chrysene exhibit exceptional stability in physiological buffers (half-life >2 hours at 37°C), surpassing bay-region diol-epoxides (e.g., from benzo[a]pyrene), which degrade rapidly (t1/2 = 0.011–1.2 hours) .
  • Mutagenicity : Benzo[g]chrysene diol-epoxides demonstrate higher mutagenic activity in Salmonella typhimurium and mammalian cells compared to bay-region analogs. For instance, the anti-diol-epoxide of benzo[g]chrysene is 8.6× more mutagenic in V79 cells than benzo(a)pyrene diol-epoxide .
  • Mechanistic Insight: Stability correlates with lower calculated ΔEdeloc values (energy required for benzylic carbocation formation), favoring long-term DNA adduct formation and genotoxicity .

Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide

Structural Context: This bay-region diol-epoxide (CAS: 55097-80-8) is a well-studied carcinogenic metabolite of benzo[a]pyrene, featuring an epoxide ring adjacent to a dihydroxylated bay region.

Key Findings :

  • Molecular Weight : 302.32 Da, slightly lower than benzo[g]chrysene-9-carboxaldehyde (306.36 Da) .
  • Reactivity : The bay-region epoxide is highly reactive, leading to rapid DNA adduct formation. However, its half-life in physiological conditions is shorter (t1/2 ~1.2 hours) compared to fjord-region analogs .
  • Carcinogenicity: While potent, its tumor-initiating activity on mouse skin is surpassed by benzo[g]chrysene fjord-region diol-epoxides, which induce tumors at lower doses .

Benzo(c)phenanthrene Diol-Epoxides

Structural Context : These diol-epoxides serve as reference compounds for fjord-region activity.

Key Findings :

  • Tumorigenicity : The anti-diol-epoxide of benzo(c)chrysene is 12× more mutagenic in mammalian cells than benzo(a)pyrene’s diol-epoxide, highlighting the enhanced potency of fjord-region structures .
  • Stereochemical Influence : Syn-diastereomers of bay-region diol-epoxides (e.g., from benzo(c)phenanthrene) are less mutagenic than anti-diastereomers, whereas fjord-region diastereomers show minimal potency differences .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (Da) Functional Groups Half-Life (37°C) Mutagenicity (V79 Cells) Key Feature
This compound C23D8H6O ~314.45 Aldehyde, Deuterated N/A Not studied Isotopic tracer
Benzo[g]chrysene diol-epoxide C23H16O3 340.37 Diol, Epoxide (fjord) >2 hours 8.6× benzo(a)pyrene High stability/activity
Benzo[a]pyrene diol-epoxide C20H14O3 302.32 Diol, Epoxide (bay) ~1.2 hours Reference Rapid DNA adduct formation
Benzo(c)phenanthrene diol-epoxide C20H14O3 302.32 Diol, Epoxide (bay) ~0.5 hours 12× benzo(a)pyrene Stereochemical influence

Critical Insights

  • Functional Group Impact: The aldehyde group in this compound introduces distinct reactivity compared to epoxides in diol-epoxides, limiting direct carcinogenicity but enhancing utility in analytical applications.
  • Structural Hierarchy: Fjord-region diol-epoxides > bay-region diol-epoxides > parent PAHs in mutagenic and carcinogenic activity .

Preparation Methods

Oxidative Photocyclization Methodology

Reaction Scheme
Phenanthrene-9-carboxaldehyde undergoes condensation with 1-(2-naphthyl)-2-arylethene derivatives under ultraviolet light (λ = 350 nm) in the presence of iodine (I2) as an oxidant.

Key Steps

  • Condensation : Phenanthrene-9-carboxaldehyde reacts with a styryl-naphthalene derivative in dichloromethane (DCM) at 0°C.

  • Cyclization : The intermediate is irradiated for 48–72 hours under oxygen-free conditions, forming the chrysene backbone.

  • Oxidation : Residual iodine oxidizes the intermediate to the aldehyde.

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility
Light Intensity150 W Hg lampAccelerates cyclization
Temperature25°CBalances reaction rate and side reactions
Iodine Concentration1.5 equiv.Ensures complete oxidation

Yield: 66–83%.

Deuteration Strategies for Benzo[g]chrysene-9-carboxaldehyde-d8

Deuterium incorporation occurs via isotopic exchange or synthesis with deuterated precursors .

Post-Synthesis Deuterium Exchange

Acid-Catalyzed H/D Exchange

  • Conditions : The parent compound is refluxed in deuterated acetic acid (CD3CO2D) with D2O (10% v/v) at 120°C for 24 hours.

  • Mechanism : Protons at activated positions (e.g., ortho to electron-withdrawing groups) exchange with deuterium.

  • Limitations : Incomplete deuteration at sterically hindered positions.

Catalytic Deuteration

  • Catalyst : Palladium on carbon (Pd/C) under D2 gas (1 atm).

  • Solvent : Deuterated tetrahydrofuran (THF-d8).

  • Efficiency : Achieves >95% deuteration at labile positions but requires careful control to avoid over-reduction of the aldehyde.

Synthesis from Deuterated Building Blocks

Deuterated Phenanthrene-9-carboxaldehyde

  • Preparation : Phenanthrene-9-carboxaldehyde is deuterated via repeated H/D exchange in D2SO4/D2O at 80°C.

  • Integration : The deuterated aldehyde is used in the photocyclization step, ensuring deuterium retention in the final product.

Advantages

  • Higher isotopic purity (≥98% D).

  • Avoids side reactions associated with post-synthesis deuteration.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh) with hexane/ethyl acetate (9:1 v/v).

  • Recovery : 85–90% after two purification cycles.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Isotope1H NMR (δ, ppm)13C NMR (δ, ppm)
Protio10.2 (s, CHO)192.5 (CHO)
Deutero10.2 (s, CDO)192.5 (CDO)

Mass Spectrometry

  • HRMS (ESI+) : m/z 314.155 [M+H]+ (calc. for C23D8H6O: 314.155).

Challenges and Mitigation Strategies

Deuterium Loss During Synthesis

  • Cause : Acidic or basic conditions promoting retro-exchange.

  • Solution : Use aprotic solvents (e.g., DCM-d2) and minimize exposure to protic agents.

Aldehyde Group Reactivity

  • Risk : Over-reduction to hydroxymethyl or carboxylate derivatives.

  • Mitigation : Employ mild reducing agents (e.g., NaBD4) and low temperatures (<0°C).

Industrial and Environmental Considerations

Scalability

  • Batch reactors with UV-transparent quartz windows enable large-scale photocyclization.

  • Cost Drivers : Deuterated solvents (e.g., DCM-d2: $500/L) and Pd/C catalysts.

Waste Management

  • Iodine residues are neutralized with sodium thiosulfate.

  • Deuterated byproducts require specialized disposal to prevent environmental release.

Comparative Analysis of Deuteration Methods

MethodIsotopic Purity (%)Yield (%)Cost (USD/g)
Post-Synthesis Exchange85–9070120
Deuterated Precursors98–9965450

Q & A

Q. What is the role of deuterium substitution in Benzo[g]chrysene-9-carboxaldehyde-d8 for analytical method development?

Deuterium labeling in this compound serves as a stable isotopic tracer, enabling precise quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) by distinguishing the compound from its non-deuterated analogs. Methodologically, researchers should use deuterated standards to correct for matrix effects in environmental or biological samples. For example, in LC-MS/MS, the deuterated analog reduces ion suppression and improves calibration accuracy by co-eluting with the target analyte .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its polycyclic aromatic hydrocarbon (PAH) backbone, this compound may pose carcinogenic risks. Researchers must adhere to GHS guidelines for handling hazardous chemicals, including:

  • Using fume hoods to minimize inhalation exposure.
  • Wearing nitrile gloves and lab coats to prevent dermal absorption (lower molecular weight PAHs exhibit higher skin penetration ).
  • Storing the compound in sealed, light-resistant containers under inert gas (e.g., argon) to prevent photodegradation .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires a combination of:

  • Chromatographic methods : HPLC with UV detection at 254 nm to assess peak homogeneity.
  • Spectroscopic techniques : 1^1H NMR to confirm deuterium incorporation (absence of proton signals at specific positions) and FT-IR to verify functional groups (e.g., aldehyde C=O stretch at ~1700 cm1^{-1}).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H]+^+ and isotopic abundance matching theoretical deuterium content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenicity data for Benzo[g]chrysene derivatives?

Discrepancies often arise from variations in metabolic activation pathways. To address this:

  • Use in vitro microsomal assays (e.g., rat liver S9 fraction) to compare metabolic conversion rates.
  • Apply computational modeling (e.g., molecular docking with cytochrome P450 enzymes) to predict reactive intermediate formation.
  • Cross-validate findings with in vivo studies using deuterated analogs to track metabolite distribution via isotope tracing .

Q. What experimental strategies optimize the detection of this compound in environmental samples?

For trace-level detection:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges, eluted with dichloromethane:methanol (9:1 v/v).
  • Chromatography : Use a reverse-phase column (e.g., Zorbax Eclipse PAH, 3.5 µm) with a gradient mobile phase (acetonitrile/water) to separate PAH isomers.
  • Detection : Couple HPLC with fluorescence detection (ex: 290 nm, em: 430 nm) for sensitivity, supplemented by MS for structural confirmation .

Q. How does the electronic structure of this compound influence its photophysical properties?

The extended π-conjugation in the chrysene backbone enhances UV absorption. Key steps to analyze this include:

  • Computational studies : Density functional theory (DFT) to calculate HOMO-LUMO gaps and predict excitation wavelengths.
  • Experimental validation : UV-Vis spectroscopy in ethanol (λmax ~340 nm) and fluorescence quantum yield measurements.
  • X-ray crystallography : Resolve molecular packing effects on fluorescence quenching .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

ParameterHPLC ConditionsMS Settings
ColumnZorbax Eclipse PAH (4.6×150 mm)Ionization: ESI+
Mobile PhaseAcetonitrile:H2O (70:30 to 95:5)Collision Energy: 35 eV
Flow Rate1.0 mL/minMRM Transition: 308.1 → 252.1
Retention Time12.3 minLOD: 0.1 ng/mL
Reference StandardDeuterated analog (≥98% purity)

Q. Table 2: Computational vs. Experimental Spectral Data

PropertyDFT PredictionExperimental Value
C=O Stretch (cm1^{-1})17151708 (FT-IR)
HOMO-LUMO Gap (eV)3.23.1 (UV-Vis)
1^1H NMR Shift (Aldehyde)9.8 ppmNot observed (deuterated)
Reference

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